molecular formula C7H5BrN2O B13020718 6-bromo-1H-indazol-7-ol

6-bromo-1H-indazol-7-ol

Cat. No.: B13020718
M. Wt: 213.03 g/mol
InChI Key: YGMFXNZZHOXYDN-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazol-7-ol is a halogenated indazole derivative characterized by a bromine substituent at the 6-position and a hydroxyl group at the 7-position of the indazole scaffold. Indazoles are bicyclic aromatic compounds with a pyrazole ring fused to a benzene ring, making them structurally analogous to purines. The bromine atom enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen-bonding capacity, influencing solubility and biological interactions .

Properties

IUPAC Name

6-bromo-1H-indazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMFXNZZHOXYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-indazol-7-ol typically involves the bromination of 1H-indazole derivatives followed by hydroxylation. One common method includes the regioselective bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or hydroxylamine .

Industrial Production Methods

Industrial production of 6-bromo-1H-indazol-7-ol may involve large-scale bromination and hydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H-indazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. It can also interact with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural and functional similarities with 6-bromo-1H-indazol-7-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
6-Bromo-1H-indazol-7-ol C₇H₅BrN₂O 213.03 Br (C6), -OH (C7) Hydroxyl, Bromine
4-Bromo-6-nitro-1H-indazole C₇H₄BrN₃O₂ 241.03 Br (C4), -NO₂ (C6) Nitro, Bromine
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine C₈H₇BrClN₃ 268.52 Br (C7), Cl (C4), -NH₂ (C3), -CH₃ (N1) Amine, Halogens, Methyl
Methyl 6-bromo-1H-indazole-7-carboxylate C₁₀H₈BrN₂O₂ 283.09 Br (C6), -COOCH₃ (C7) Ester, Bromine

Physicochemical Properties

  • Polarity : The hydroxyl group in 6-bromo-1H-indazol-7-ol increases polarity (logP ~1.2 estimated) compared to its methyl ester analogue (logP ~2.5) .
  • Solubility : Hydroxyl and amine groups enhance aqueous solubility, whereas nitro and ester groups favor organic solvents. For instance, 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine (logP ~2.8) is less water-soluble than 6-bromo-1H-indazol-7-ol .
  • Thermal Stability : Bromine and nitro groups generally lower melting points due to increased molecular weight and reduced symmetry.

Biological Activity

6-Bromo-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a bromine atom at the 6-position and a hydroxyl group at the 7-position, enhances its reactivity and solubility, making it a subject of interest in medicinal chemistry.

The presence of functional groups in 6-bromo-1H-indazol-7-ol significantly influences its chemical behavior:

  • Bromine Atom : Increases reactivity and facilitates various substitution reactions.
  • Hydroxyl Group : Enhances solubility and allows for hydrogen bonding with biological targets.

Research indicates that 6-bromo-1H-indazol-7-ol interacts with specific molecular targets, leading to several biological effects:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), contributing to anti-inflammatory effects.
  • Anticancer Activity : The compound can induce apoptosis in cancer cells by interacting with DNA and proteins, disrupting cellular processes .

Anticancer Properties

Several studies have demonstrated the anticancer potential of 6-bromo-1H-indazol-7-ol:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
  • Mechanistic Insights : The compound's ability to modulate signaling pathways involved in cell survival and proliferation makes it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The inhibition of COX-2 by 6-bromo-1H-indazol-7-ol suggests potential applications in treating inflammatory diseases. This mechanism could provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-bromo-1H-indazol-7-ol, a comparison with structurally similar compounds is useful:

Compound NameKey DifferencesBiological Activity
6-bromo-4-nitro-1H-indazoleLacks hydroxyl group; may affect reactivityModerate anticancer activity
7-hydroxy-4-nitro-1H-indazoleLacks bromine atom; influences chemical propertiesLimited anti-inflammatory effects
4-nitro-1H-indazoleLacks both bromine and hydroxyl groupsLess versatile biologically
6-bromo-1H-indazol-3-olHydroxyl group at different positionDifferent anticancer profile
7-bromo-1H-indazol-6-olDifferent substitution patternVaries in binding properties

This table highlights the distinct combination of functional groups in 6-bromo-1H-indazol-7-ol, contributing to its unique chemical reactivity and biological activities.

Study on Anticancer Activity

A notable study conducted by Govek et al. explored the structure–activity relationship (SAR) of indazole derivatives, including 6-bromo-1H-indazol-7-ol. The research revealed that modifications at specific positions significantly impacted the compound's potency against cancer cells. The study concluded that compounds with similar structural features could enhance therapeutic efficacy against tamoxifen-resistant breast cancer xenografts .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of indazole derivatives, including 6-bromo-1H-indazol-7-ol. The findings indicated that this compound effectively reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

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